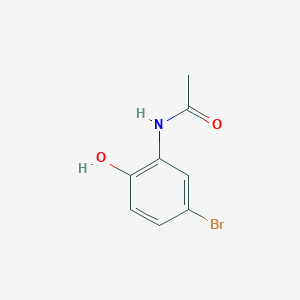

N-(5-bromo-2-hydroxyphenyl)acetamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(5-bromo-2-hydroxyphenyl)acetamide can be synthesized by reacting ethanol and 2-aminophenol in a catalytic hydrogenation process . The reaction can proceed without a catalyst, but the use of an acid catalyst increases the yield . Another method involves the use of benzyltrimethylammonium tribromide in methanol and dichloromethane at ambient temperature .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with optimizations for scale and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(5-bromo-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenols.

Scientific Research Applications

Chemical Applications

Organic Synthesis

N-(5-bromo-2-hydroxyphenyl)acetamide serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. This compound can participate in various chemical reactions, including condensation and substitution reactions, making it a versatile tool for synthetic chemists.

Material Science

In industrial applications, this compound is explored for the development of new materials. Its properties can be tailored for specific applications, including coatings and polymers, enhancing material performance and functionality.

Biological Applications

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Activity

A significant area of research involves the anticancer properties of this compound. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For example, derivatives with additional functional groups have been found to enhance cytotoxicity significantly compared to standard chemotherapeutic agents like Melphalan .

Medicinal Applications

Drug Development

The compound is being investigated for its potential therapeutic applications in drug development. Its ability to modulate biological pathways makes it a candidate for designing novel drugs targeting specific diseases, particularly cancer and infectious diseases .

Molecular Docking Studies

Recent studies utilizing molecular docking techniques have provided insights into the binding interactions between this compound and biological receptors or enzymes. These studies help elucidate the mechanisms by which the compound exerts its biological effects, paving the way for rational drug design .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5g | A549 | 2.72 | Induces apoptosis via caspase pathway |

| 5h | HeLa | 3.26 | Inhibits tubulin polymerization |

| Melphalan | A549 | 30.66 | Standard chemotherapeutic |

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| P. aeruginosa | 20 µg/mL |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study focusing on the cytotoxic effects of various derivatives of this compound, researchers synthesized several compounds and evaluated their activity against A549 and HeLa cell lines. The findings indicated that modifications to the acetamide group significantly enhanced anticancer potency, with some derivatives showing lower IC50 values than conventional treatments .

Case Study 2: Antimicrobial Screening

Another study investigated the antimicrobial properties of this compound against several bacterial strains. The results revealed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The bromine atom in the compound enhances its reactivity, allowing it to form stable complexes with target proteins .

Comparison with Similar Compounds

2-Acetamidophenol: Lacks the bromine atom, resulting in different reactivity and applications.

4-Bromo-2-hydroxyaniline: Similar structure but different functional groups, leading to varied chemical behavior.

N-(5-Bromo-2-hydroxyphenyl)acetamide: Another closely related compound with similar applications.

Uniqueness: this compound’s unique combination of acetamido and bromophenol groups makes it particularly valuable in pharmaceutical synthesis and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with proteins sets it apart from similar compounds .

Biological Activity

N-(5-bromo-2-hydroxyphenyl)acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8BrNO2

- Molecular Weight : 232.06 g/mol

- Structure : The compound features a brominated phenolic ring, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. This includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory cytokines such as IL-1 beta and TNF-alpha .

- Antioxidant Activity : It has been suggested that the compound can modulate oxidative stress markers, which are crucial in various pathological conditions .

- Receptor Modulation : this compound may act as a ligand for certain receptors, influencing cellular signaling pathways.

Biological Activities

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of N-(2-hydroxyphenyl)acetamide (a structural analog) on inflammation in a rat model. Results indicated that doses of 5 mg/kg and 10 mg/kg significantly reduced inflammatory markers and improved clinical symptoms of arthritis . This suggests that similar compounds may share these beneficial effects.

Case Study 2: Anticancer Activity

Research on hydrazone derivatives related to this compound revealed their anticancer efficacy against A549 cells. These studies highlight the importance of structural modifications in enhancing biological activity while minimizing cytotoxicity towards non-cancerous cells .

Summary Table of Biological Activities

Properties

IUPAC Name |

N-(5-bromo-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5(11)10-7-4-6(9)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPOKHIASGOGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359603 | |

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

107986-49-2 | |

| Record name | 2-ACETAMIDO-4-BROMOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.